molecular formula C11H15BrClN B11731672 (R)-(4-bromophenyl)(cyclobutyl)methanamine hydrochloride

(R)-(4-bromophenyl)(cyclobutyl)methanamine hydrochloride

Cat. No.: B11731672
M. Wt: 276.60 g/mol
InChI Key: YMMWYFYGXSVGJK-RFVHGSKJSA-N
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Description

(1R)-1-(4-bromophenyl)-1-cyclobutylmethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a cyclobutylmethanamine moiety, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromophenyl)-1-cyclobutylmethanamine hydrochloride typically involves several steps, starting with the preparation of the cyclobutylmethanamine core. This can be achieved through a series of reactions including cyclization and amination. The bromophenyl group is then introduced via a bromination reaction, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromophenyl)-1-cyclobutylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

(1R)-1-(4-bromophenyl)-1-cyclobutylmethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromophenyl)-1-cyclobutylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclobutylmethanamine moiety can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid
  • 4-Bromophenyl 4-bromobenzoate
  • Benzo [1,2- d:4,5- d ′]bis ( [1,2,3]thiadiazole)

Uniqueness

(1R)-1-(4-bromophenyl)-1-cyclobutylmethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

(R)-(4-bromophenyl)-cyclobutylmethanamine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H/t11-;/m1./s1

InChI Key

YMMWYFYGXSVGJK-RFVHGSKJSA-N

Isomeric SMILES

C1CC(C1)[C@H](C2=CC=C(C=C2)Br)N.Cl

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Br)N.Cl

Origin of Product

United States

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